molecular formula C15H12N2O2 B5594671 4-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-phenyl-5(4H)-isoxazolone

4-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-phenyl-5(4H)-isoxazolone

Cat. No. B5594671
M. Wt: 252.27 g/mol
InChI Key: AWEMNOJZZFMWAG-JLHYYAGUSA-N
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Description

Synthesis Analysis

Synthesis of 4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-3-phenyl-5(4H)-isoxazolone and related derivatives often involves multicomponent reactions, including 1,3-dipolar cycloadditions and subsequent modifications. For instance, the synthesis of highly functionalized isoxazolones can be achieved through domino reactions, starting from nitrile oxides and alkylidenes, providing a convenient route for generating diverse isoxazolone frameworks (Ruano, Fajardo, & Martín, 2005). Furthermore, palladium-catalyzed insertion reactions have been employed to construct aminomethylidene isoxazolone derivatives, illustrating the compound's versatility in organic synthesis (Zhu, Xu, Wang, & Ji, 2019).

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

The compound has been utilized in the synthesis of new chemical entities through microwave-assisted methods. For instance, derivatives synthesized using this compound have shown significant antioxidant, antitumor, and antimicrobial activities. Such methods offer rapid synthesis and have potential applications in developing new pharmaceuticals and agrochemicals (El‐Borai et al., 2013).

Synthesis of Bis-Pyrazolyl-Thiazoles

Research on the synthesis of bis-pyrazolyl-thiazoles incorporating this compound has revealed potent anti-tumor agents. These studies are crucial for the development of new therapeutic agents against specific cancer cell lines, demonstrating the compound's role in advancing cancer research (Gomha et al., 2016).

Electropolymerization and Electrochemical Applications

The compound is also instrumental in the electropolymerization processes to create self-assembled monolayers for improving the properties of poly(pyrrole) layers. These applications are significant in the development of advanced materials with specific electrochemical properties (Schneider et al., 2017).

Continuous Flow Photochemical Synthesis

Innovative research into continuous flow photochemical synthesis using this compound has led to the development of isoxazole-5(4H)-ones with notable larvicidal activity against Aedes aegypti. This signifies its potential application in public health for controlling mosquito populations (Sampaio et al., 2023).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the context in which the compound is used . Without more information, it’s difficult to speculate on the mechanism of action of this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used . Without specific information about this compound, it’s difficult to provide a detailed safety and hazard analysis.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

(4E)-4-[(1-methylpyrrol-2-yl)methylidene]-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-9-5-8-12(17)10-13-14(16-19-15(13)18)11-6-3-2-4-7-11/h2-10H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEMNOJZZFMWAG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C2C(=NOC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C/2\C(=NOC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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